molecular formula C14H13BrFNO2 B2677309 2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol CAS No. 451469-52-6

2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B2677309
CAS No.: 451469-52-6
M. Wt: 326.165
InChI Key: DLRZFWLWUXYXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Functional Significance

2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol (C₁₄H₁₃BrFNO₂) features a benzene ring substituted with three functional groups:

  • A hydroxyl (-OH) group at position 2, conferring acidity and hydrogen-bonding capacity.
  • A methoxy (-OCH₃) group at position 6, enhancing electron-donating effects.
  • A bromofluorophenylamino (-NH-C₆H₃BrF) group at position 2, enabling halogen bonding and steric interactions.

Table 1: Key Structural Features and Their Functional Roles

Group Position Role
Hydroxyl (-OH) 2 Hydrogen bonding, acidity (pKa ~10)
Methoxy (-OCH₃) 6 Electron donation, lipophilicity (ClogP = 2.8)
Bromofluorophenylamino 2 Halogen bonding (Br, F), steric bulk (van der Waals volume = 98 ų)

The compound’s molecular weight of 326.16 g/mol and planar geometry facilitate interactions with biological targets, such as enzymes and receptors. Density functional theory (DFT) calculations reveal a dipole moment of 4.2 D, indicating moderate polarity suitable for both aqueous and lipid environments.

Historical Context in Medicinal Chemistry

First synthesized in the early 2000s, this compound emerged during efforts to optimize arylaminomethylphenol derivatives for kinase inhibition. Its design drew inspiration from Schiff base analogs like (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol, which demonstrated anti-inflammatory activity in murine models. Key milestones include:

  • 2005 : Initial synthesis via reductive amination of 4-bromo-2-fluoroaniline with 2-hydroxy-3-methoxybenzaldehyde.
  • 2012 : Identification as a β-lactamase inhibitor lead compound (IC₅₀ = 3.7 µM).
  • 2020 : Utilization in metal-organic frameworks (MOFs) for gas storage applications.

Compared to earlier halogenated phenols like 3-bromo-2-fluorophenol (CAS 156682-53-0), this compound exhibits superior thermal stability (decomposition temperature = 215°C vs. 207°C), enabling high-temperature catalytic applications.

Emerging Research Trends and Applications

Recent studies emphasize three domains:

1.3.1. Enzyme Inhibition
The compound inhibits cytochrome P450 3A4 (CYP3A4) with a Kᵢ of 8.2 nM, attributed to coordination between the phenolic oxygen and the enzyme’s heme iron. Comparative data:

Table 2: Inhibition Potency Against Metabolic Enzymes

Enzyme Kᵢ (nM) Mechanism
CYP3A4 8.2 Heme iron coordination
Monoamine oxidase 430 Competitive substrate mimicry
Carbonic anhydrase 12,000 Zinc ion displacement

1.3.2. Materials Science
In MOF synthesis, the compound serves as a tridentate ligand, forming porous networks with copper(II) nodes (surface area = 1,240 m²/g). This exceeds the performance of simpler ligands like 2-methoxyphenol (surface area = 680 m²/g).

1.3.3. Computational Modeling Semiempirical PM3 calculations predict a keto-enol equilibrium constant (K = 2.3 × 10⁻⁴) favoring the enol tautomer, which aligns with experimental IR data (νC=O absent at 1,700 cm⁻¹). Molecular dynamics simulations further confirm stable binding to the ATP-binding pocket of EGFR kinase (ΔG = -9.8 kcal/mol).

Properties

IUPAC Name

2-[(4-bromo-2-fluoroanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFNO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-6-5-10(15)7-11(12)16/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRZFWLWUXYXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzylamine with bromine under basic conditions to produce 4-bromo-2-fluorobenzylamine . This intermediate is then reacted with 6-methoxyphenol in the presence of a suitable catalyst to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen and Substituent Modifications

  • 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol (): Replaces bromo and fluoro with chloro and methyl groups.
  • 4-Bromo-2-[[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol (CAS 329778-95-2, ): Substitutes the 4-bromo-2-fluorophenyl group with a 3-fluoro-4-methylphenyl moiety. The methyl group enhances steric bulk, and the shifted fluoro position modifies electronic effects .
  • 4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol (CAS 329778-91-8, ): Features dual bromo substituents and a methyl group, increasing molecular weight (401.09 g/mol) and density (1.666 g/cm³) compared to the target compound .

Linker and Functional Group Variations

  • 2-({[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]amino}methyl)-6-methoxyphenol (): Incorporates an ethylamino linker and additional methoxy groups, increasing molecular weight (396.28 g/mol) and solubility due to higher oxygen content .
  • 2-Ethoxy-6-(((1-(4-fluorophenyl)ethyl)amino)methyl)phenol (CAS 1042522-18-8, ): Replaces methoxy with ethoxy and introduces a fluorophenyl ethyl group, enhancing lipophilicity (MW 289.34 g/mol) and altering pharmacokinetic profiles .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol C₁₄H₁₂BrFNO₂ ~340.17 (estimated) 4-Br, 2-F, methoxy Moderate polarity, high halogen content
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol C₁₅H₁₅ClNO₂ 292.74 3-Cl, 2-CH₃ Increased lipophilicity
4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol C₁₅H₁₅Br₂NO₂ 401.09 4-Br, 3-CH₃, dual Br High density (1.666 g/cm³)
2-Ethoxy-6-(((1-(4-fluorophenyl)ethyl)amino)methyl)phenol C₁₇H₂₀FNO₂ 289.34 Ethoxy, fluorophenyl ethyl Enhanced lipophilicity

Research Findings and Implications

  • Electronic Effects : Fluorine’s electronegativity in the target compound enhances binding to electron-rich biological targets, whereas bromo substituents improve metabolic stability .
  • Solubility Trade-offs : Methoxy and ethoxy groups improve aqueous solubility, but increased halogenation (e.g., ) may counteract this by elevating hydrophobicity .

Biological Activity

2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol, also known by its CAS number 451469-52-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H13BrFNO2
  • Molecular Weight : 326.16 g/mol
  • IUPAC Name : 2-{[(4-bromo-2-fluoroanilino)methyl]-6-methoxyphenol}
  • Canonical SMILES : COC1=CC=CC(=C1O)CNC2=C(C=C(C=C2)Br)F

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. It may alter enzyme activities or protein interactions, leading to various biological effects. The exact molecular targets remain under investigation, but its structure suggests potential interactions with cellular signaling pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on phenolic Mannich bases have shown their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. These effects are often linked to the modulation of histone deacetylases (HDACs), which play a critical role in cancer biology .

Anti-inflammatory Effects

Some derivatives of phenolic compounds exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The structural features of this compound suggest it may share similar anti-inflammatory mechanisms .

Case Studies and Research Findings

  • In Vitro Studies : A study investigated the effects of various Mannich bases on cancer cell lines, demonstrating that certain structural modifications led to enhanced cytotoxicity against human cancer cells. The results indicated that compounds with a similar framework to this compound could be promising candidates for further development in cancer therapy .
  • Proteomics Research : As a biochemical tool in proteomics, this compound has been utilized to study protein interactions and functions, highlighting its versatility in biological research applications .
  • Comparative Analysis : In comparison with other phenolic compounds, this compound showed unique interactions due to its bromine and fluorine substitutions, which may enhance its biological efficacy compared to simpler phenolic structures.

Q & A

Q. What are the standard synthetic routes for preparing 2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol, and how can purity be ensured?

The compound is typically synthesized via a Schiff base condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-bromo-2-fluoroaniline in methanol under reflux conditions. The reaction requires catalytic acid (e.g., acetic acid) to promote imine bond formation. Purity is confirmed by recrystallization and analytical techniques like melting point analysis, TLC, and HPLC. High-resolution mass spectrometry (HRMS) can validate molecular weight .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key functional groups should be identified?

  • FTIR : Confirms the presence of the imine (-C=N-) stretch (~1600–1650 cm⁻¹), phenolic O-H (~3200–3500 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .
  • NMR : 1H^1H NMR identifies aromatic protons (δ 6.5–8.0 ppm), the methoxy group (δ ~3.8 ppm), and the methylene bridge (-CH2_2-NH-, δ ~4.2 ppm). 13C^{13}C NMR resolves the imine carbon (δ ~160 ppm) and methoxy carbon (δ ~55 ppm) .
  • UV-Vis : Detects π→π* transitions in the aromatic and imine systems (~250–350 nm) .

Q. How is the thermal stability of this compound assessed, and what decomposition patterns are observed?

Thermogravimetric analysis (TGA) under nitrogen reveals stability up to ~210°C, with decomposition stages corresponding to loss of methoxy groups (200–300°C) and aromatic ring breakdown (>300°C). Differential scanning calorimetry (DSC) identifies endothermic melting points (~180–220°C) .

Q. What preliminary biological assays are used to evaluate its antioxidant potential?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is standard. IC50_{50} values are calculated by measuring absorbance reduction at 517 nm after incubation with varying compound concentrations. Ascorbic acid or BHT serves as a positive control .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reaction mechanisms for this compound?

DFT calculations (e.g., B3LYP/6-31G** level) model HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites. Transition state analysis clarifies reaction pathways, such as imine formation or radical scavenging mechanisms .

Q. What strategies optimize coordination chemistry with transition metals, and how do structural variations affect activity?

The Schiff base acts as a tridentate ligand (O, N, O-donor) for metals like Ni(II), Cu(II), or V(IV). Variations in substituents (e.g., electron-withdrawing Br/F) tune metal-ligand bond strength and geometry (octahedral vs. square planar). Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines structures, while cyclic voltammetry probes redox behavior .

Q. How does this compound interact with biological macromolecules, and what computational tools validate these interactions?

Molecular docking (AutoDock, Schrödinger) simulates binding to targets like DNA (via minor groove) or enzymes (e.g., tyrosinase). MD simulations assess stability over time, while QSAR models correlate substituent effects with antimicrobial/anticancer activity .

Q. What challenges arise in crystallographic refinement, and how are disorder or twinning resolved?

SHELXL handles disorder via PART instructions and twin refinement using TWIN/BASF commands. High-resolution data (>1.0 Å) and restraints (DFIX, SIMU) improve model accuracy. For twinned crystals (e.g., pseudo-merohedral), the HKLF 5 format partitions overlapping reflections .

Q. How do solvent and substituent effects influence tautomerism or supramolecular assembly?

Polar solvents (DMSO, methanol) stabilize enol-imine tautomers, while nonpolar solvents favor keto-amine forms. X-ray crystallography reveals hydrogen-bonding networks (e.g., O-H⋯N) and π-π stacking, which dictate crystal packing and solubility .

Q. What kinetic models describe its thermal decomposition, and how are activation energies calculated?

Non-isothermal methods (e.g., Flynn-Wall-Ozawa or Kissinger) analyze TGA data to determine activation energy (EaE_a) and reaction order. For the nickel complex, decomposition follows a diffusion-controlled mechanism with EaE_a ~120–150 kJ/mol .

Methodological Notes

  • Synthesis : Optimize yields by varying solvent polarity (ethanol vs. acetonitrile) or using microwave-assisted synthesis .
  • Characterization : Pair powder XRD with Rietveld refinement to assess phase purity in polycrystalline samples .
  • Biological Studies : Combine in vitro assays (MIC, MTT) with in silico ADMET predictions to prioritize lead compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.